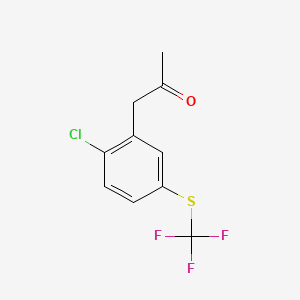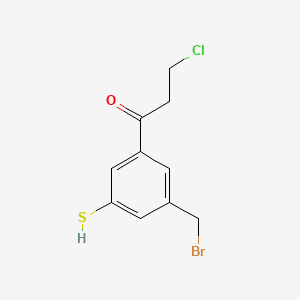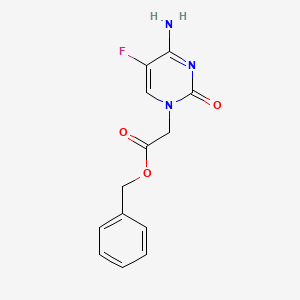
(R)-2-(3-chloro-5-methoxyphenyl)piperidine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired piperidine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of ®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
3-(3-chloro-5-methoxyphenyl)piperidine hydrochloride: This compound lacks the specific stereochemistry of the ®-enantiomer but shares similar chemical properties.
Uniqueness
®-2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C12H17Cl2NO |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
(2R)-2-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-11-7-9(6-10(13)8-11)12-4-2-3-5-14-12;/h6-8,12,14H,2-5H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
DHFPJUYGGCIYRN-UTONKHPSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@H]2CCCCN2)Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1)C2CCCCN2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


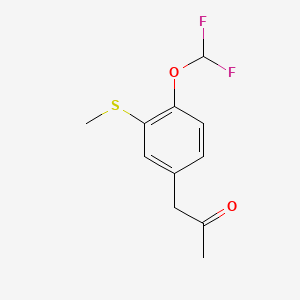
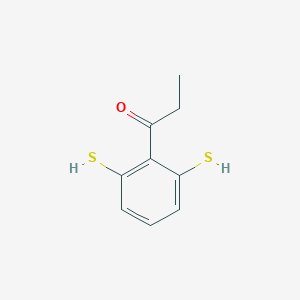
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
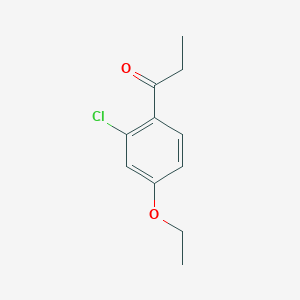
![Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14051845.png)

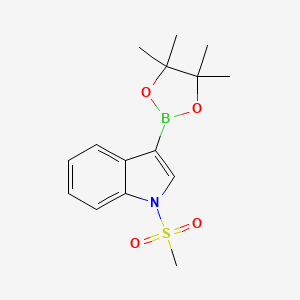
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
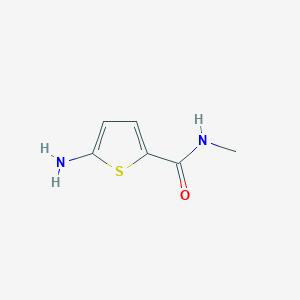
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
